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Introduction

BMS-902483 is a potent and selective partial agonist of the a7 nicotinic acetylcholine receptor
(nAChR), a ligand-gated ion channel implicated in various physiological processes, including
cognition, inflammation, and neuronal signaling. Developed by Bristol Myers Squibb, this
compound has been investigated for its potential therapeutic effects in neurological and
psychiatric disorders characterized by cognitive impairment, such as schizophrenia. This
technical guide provides a comprehensive overview of the available preclinical data on BMS-
902483 and its closely related analog, BMS-933043, summarizing its pharmacological profile,
efficacy in animal models, and the underlying experimental methodologies. The development of
BMS-902483 has been discontinued, and no clinical trial data is publicly available.

Pharmacological Profile

BMS-902483 and its analog BMS-933043 exhibit high affinity and partial agonist activity at the
a7 nAChR. As partial agonists, they bind to the receptor and elicit a response that is lower than
that of the endogenous full agonist, acetylcholine. This property is thought to offer a favorable
therapeutic window, potentially minimizing receptor desensitization and providing a more
sustained modulatory effect.

In Vitro Characterization
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The in vitro pharmacological properties of BMS-902483 and BMS-933043 have been
characterized using various assays, including radioligand binding, calcium fluorescence

imaging, and electrophysiology.

Table 1: In Vitro Pharmacological Data for BMS-902483 & BMS-933043

Receptor/Assay
Parameter BMS-902483 BMS-933043 .
Condition
Native rat and
o N ) Low nanomolar 3.3 nM (rat), 8.1 nM )
Binding Affinity (Ki) recombinant human

affinity[1]

(human)[1]

a7 nAChRs

Functional Potency
(EC50)

9.3 nM (FLIPR)[2][3],

140 nM
(Electrophysiology,
rat)[2][3]

23.4 nM (Calcium
fluorescence assay)
[1], 0.14 uM (rat), 0.29
MM (human) (Whole-

cell voltage clamp)[1]

FLIPR a7 assay, Rat
a7 nAChR
electrophysiology,
HEK?293 cells
expressing rat or
human a7 nAChRs

Efficacy (vs.
Acetylcholine)

~60% of maximal
acetylcholine

response[1]

67% (rat), 78%
(human) (net charge

transfer)[1]

Cells expressing rat or
human a7 nAChRs

Selectivity (IC50/Ki)

5-HT3AIC50 = 480
nM[2][3]

>300-fold weaker at 5-

HT3A receptors (Ki =
2,451 nM; IC50 =
8,066 nM)[1]

Human 5-HT3A

receptors

Preclinical Efficacy in Models of Cognitive

Impairment

The procognitive effects of BMS-902483 and BMS-933043 have been evaluated in several
rodent models relevant to the cognitive deficits observed in schizophrenia.

Table 2: In Vivo Efficacy of BMS-902483 & BMS-933043 in Preclinical Models
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Preclinical .
Species Compound Dose Range Effect
Model
Improved 24h
Novel Object ) MED: 0.1 novel object
N Mice BMS-902483 N
Recognition mg/kg[1] recognition
memory.[1]
Improved 24-
_ hour novel object
Mice BMS-933043 0.1-10 mg/kg, sc .
recognition
memory.[4]
MK-801-Induced
o Reversed MK-
Deficit in ]
) Rats BMS-902483 MED: 3 mg/kg[1l]  801-induced
Attentional Set- o
o deficits.[1]
Shifting
Reversed MK-
801-induced
Rats BMS-933043 1-10 mg/kg, po deficits in set-
shift
performance.[4]
_ Reversed
Ketamine- _
_ ketamine-
Induced Auditory  Rats BMS-902483 - ) o
: - induced deficits.
Gating Deficit
[1]
Improved
auditory gating in
Rats BMS-933043 0.56-3 mg/kg, sc )
rats treated with
S(+)ketamine.[4]
Ex Vivo
) Enhanced ex
Hippocampal ) )
) vivo hippocampal
Long-Term Mice BMS-902483 -
o LTP 24h after
Potentiation ]
dosing.[1]
(LTP)
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MK-801-Induced

Reversed MK-

Deficits in Y- ) ]
Mice BMS-933043 1-10 mg/kg, sc 801-induced
Maze o
deficits.[4]
Performance
Reduced trials to
Neonatal PCP-
o complete
Induced Deficits Rats BMS-933043 0.1-3 mg/kg, po ] )
) o extradimensional
in Set-Shifting )
shift.[4]
Improved MMN
Mismatch in neonatal
o Rats BMS-933043 0.03-3 mg/kg, sc o
Negativity (MMN) phencyclidine-

treated rats.[4]

Signaling Pathways and Experimental Workflows
o7 Nicotinic Acetylcholine Receptor Signhaling

Activation of the a7 nAChR, a ligand-gated ion channel, leads to the influx of cations, primarily

Caz2+. This influx triggers a cascade of downstream signaling events that are crucial for

synaptic plasticity, learning, and memory. The partial agonism of BMS-902483 modulates these

pathways.
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o7 nAChR signaling pathway activated by BMS-902483.
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Experimental Workflow: Preclinical Cognitive Testing

The evaluation of BMS-902483's efficacy in rodent models of cognitive impairment typically
follows a standardized workflow, from drug administration to behavioral assessment.

Rodent Model of Assessment of
Cognitive Impairment o
(e.g., MK-801 treated) Cognitive Improvement

Click to download full resolution via product page

Generalized workflow for preclinical efficacy testing.

Detailed Experimental Protocols

Detailed, step-by-step protocols for the specific studies involving BMS-902483 are not publicly
available. The following are generalized methodologies for the key experiments cited, based on
standard practices in the field.

Novel Object Recognition (NOR) Test

This test assesses recognition memory in rodents.

o Habituation: Mice are individually placed in an open-field arena for a set period (e.g., 5-10
minutes) to acclimate to the environment.

o Training/Familiarization Phase (T1): Two identical objects are placed in the arena, and each
mouse is allowed to explore them for a defined duration (e.g., 5-10 minutes). The time spent
exploring each object is recorded.

« Inter-trial Interval: The mouse is returned to its home cage for a specific period (e.g., 24
hours for long-term memory assessment).

¢ Testing Phase (T2): One of the familiar objects is replaced with a novel object. The mouse is
returned to the arena, and the time spent exploring the familiar versus the novel object is
recorded.

o Data Analysis: A discrimination index is calculated: (Time exploring novel object - Time
exploring familiar object) / (Total exploration time). A higher index indicates better recognition
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memory.

MK-801-Induced Deficit in Attentional Set-Shifting Task

This task evaluates cognitive flexibility in rats.

Apparatus: A digging maze with two pots, each containing a different digging medium and a
distinct odor. A food reward is buried in one pot.

Training: Rats are trained to associate the food reward with a specific dimension (e.qg.,
digging medium or odor).

Drug Administration: Rats are administered the NMDA receptor antagonist MK-801 to induce
cognitive deficits, followed by the administration of BMS-902483 or vehicle.

Testing: The rats are presented with a series of discrimination problems:

o Intra-dimensional Shift (IDS): New exemplars of the same relevant dimension are
introduced.

o Extra-dimensional Shift (EDS): The previously irrelevant dimension becomes the new
relevant dimension for finding the reward.

Data Analysis: The number of trials required to reach a criterion of consecutive correct
choices is measured. Impaired performance is indicated by an increased number of trials to
criterion, particularly during the EDS phase.

Auditory Gating (P50 Suppression)

This paradigm measures sensory gating, a pre-attentive filtering process that is deficient in

schizophrenia.

Electrode Implantation: Rats are surgically implanted with recording electrodes over the
hippocampus or auditory cortex.

o Stimulation Paradigm: A paired-click paradigm is used, consisting of two identical auditory

clicks (S1 and S2) separated by a 500 ms inter-stimulus interval.
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» Drug Administration: A psychotomimetic agent like ketamine is administered to disrupt
sensory gating, followed by BMS-902483 or vehicle.

» Recording: Evoked potentials (event-related potentials, ERPS) are recorded in response to
the paired clicks. The P50 component (a positive wave occurring around 50 ms post-
stimulus) is analyzed.

o Data Analysis: The ratio of the P50 amplitude in response to the second click (S2) to the first
click (S1) is calculated (T/C ratio). A higher ratio indicates a deficit in sensory gating.

Ex Vivo Hippocampal Long-Term Potentiation (LTP)
LTP is a cellular model of synaptic plasticity underlying learning and memory.

o Slice Preparation: Hippocampal slices are prepared from mice previously treated with BMS-
902483 or vehicle.

e Recording: Slices are placed in a recording chamber and perfused with artificial
cerebrospinal fluid. A stimulating electrode is placed in the Schaffer collateral pathway, and a
recording electrode is placed in the CA1 region to measure field excitatory postsynaptic
potentials (fFEPSPSs).

o Baseline Recording: Baseline synaptic responses are recorded by delivering single pulses at
a low frequency.

e LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation) is
delivered to induce LTP.

e Post-HFS Recording: Synaptic responses are monitored for an extended period (e.g., 60
minutes) after HFS.

o Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP
slope after HFS compared to the baseline.

In Vitro Assays

e FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay:

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b15619150?utm_src=pdf-body
https://www.benchchem.com/product/b15619150?utm_src=pdf-body
https://www.benchchem.com/product/b15619150?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Cells expressing the a7 nAChR are plated in a microplate and loaded with a calcium-
sensitive fluorescent dye.

o BMS-902483 is added at various concentrations.

o The change in fluorescence, indicating intracellular calcium influx upon receptor activation,
is measured using a FLIPR instrument.

o EC50 values are calculated from the concentration-response curves.

Whole-Cell Patch-Clamp Electrophysiology:

o A glass micropipette forms a high-resistance seal with the membrane of a single cell
expressing a7 nAChRs.

o The membrane patch is ruptured to allow electrical access to the cell's interior.
o The cell's membrane potential is clamped at a holding potential.

o BMS-902483 is applied, and the resulting ionic currents flowing through the a7 nAChR
channels are recorded.

o Efficacy is determined by comparing the maximal current induced by BMS-902483 to that
induced by a full agonist like acetylcholine.

Radioligand Binding Assay:

[e]

Membranes from cells or tissues expressing a7 nNAChRs are prepared.

o The membranes are incubated with a radiolabeled ligand that specifically binds to the a7
NAChR (e.g., [3H]-methyllycaconitine).

o Increasing concentrations of unlabeled BMS-902483 are added to compete with the
radioligand for binding.

o The amount of bound radioactivity is measured, and the concentration of BMS-902483
that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
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o The binding affinity (Ki) is calculated from the 1C50 value.

Conclusion

BMS-902483 is a potent and selective a7 nAChR patrtial agonist that has demonstrated
procognitive effects in a range of preclinical models of cognitive impairment relevant to
schizophrenia. Its pharmacological profile suggests a mechanism that could offer therapeutic
benefits by modulating cholinergic signaling in brain regions critical for learning and memaory.
Despite the promising preclinical data, the development of BMS-902483 was discontinued by
Bristol Myers Squibb for reasons that have not been publicly disclosed. No clinical trial data on
the safety, tolerability, or efficacy of BMS-902483 in humans is available. This technical guide
summarizes the currently accessible scientific information on this compound, providing a
valuable resource for researchers in the field of nicotinic receptor pharmacology and cognitive

neuroscience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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